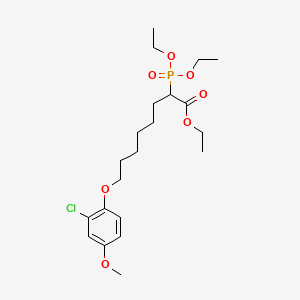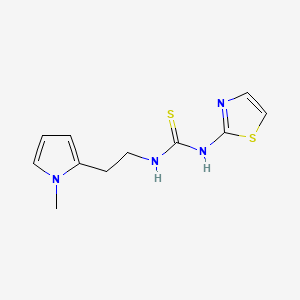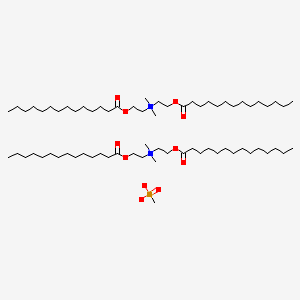
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to modify the surface tension of water, thereby increasing the solubility of oil in water . This compound also improves the stability of emulsions and increases the viscosity of oleaginous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with 2-(1-oxotetradecyl)oxyethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate has several scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for potential therapeutic applications due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with water molecules to reduce surface tension. This enhances the solubility of hydrophobic substances in water. The compound’s molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to enhance the solubility of hydrophobic substances and stabilize emulsions makes it valuable in various applications .
Properties
CAS No. |
85154-14-9 |
|---|---|
Molecular Formula |
C69H139N2O11P |
Molecular Weight |
1203.8 g/mol |
IUPAC Name |
dimethyl-bis(2-tetradecanoyloxyethyl)azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C34H68NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-32H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
WZSMBFPNCWPLFN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



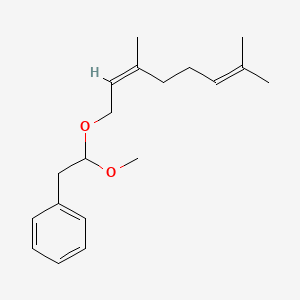
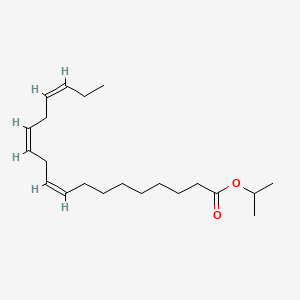
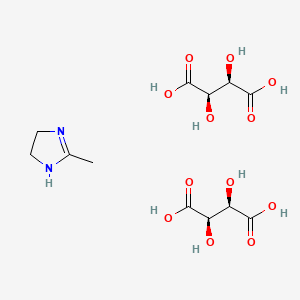

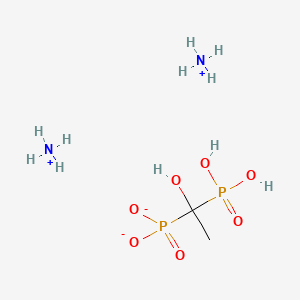
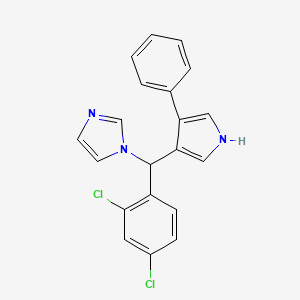
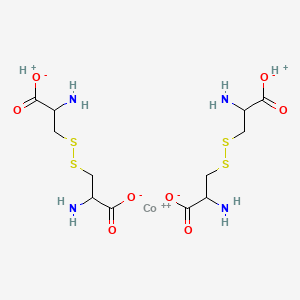
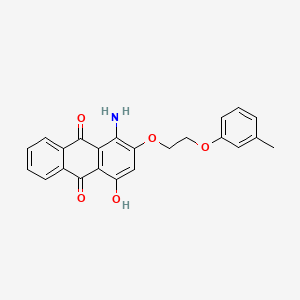
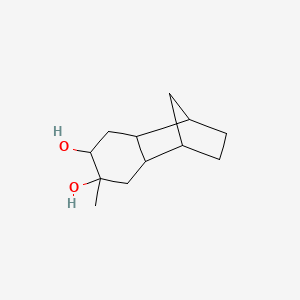
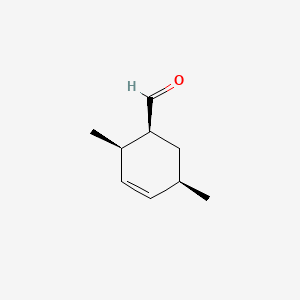
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
